molecular formula C10H9NO4 B2392844 8-Methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carbaldehyde CAS No. 711021-34-0

8-Methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carbaldehyde

Cat. No.: B2392844
CAS No.: 711021-34-0
M. Wt: 207.185
InChI Key: VRFTUNCTZIVONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused benzene and oxazine rings. The molecular formula C₁₀H₉NO₄ indicates a compact structure with ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 207.185 grams per mole. The compound's systematic name reflects its structural complexity, with the benzoxazine core numbered according to standard heterocyclic nomenclature where the oxygen atom occupies position 1 and the nitrogen atom position 4.

The positional designations in the systematic name correspond to specific structural features that define the compound's chemical identity. The "8-methoxy" designation indicates the presence of a methoxy group (-OCH₃) attached to the benzene ring at position 8, while the "3-oxo" refers to a carbonyl group at position 3 of the oxazine ring. The "3,4-dihydro-2H" notation specifies the saturation pattern of the heterocyclic ring system, indicating partial saturation with hydrogen atoms at specific positions. The "6-carbaldehyde" suffix identifies the aldehyde functional group (-CHO) located at position 6 of the benzene ring.

Table 1: Molecular Descriptors and Identifiers

Parameter Value
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.185 g/mol
International Union of Pure and Applied Chemistry Name 8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Simplified Molecular Input Line Entry System COC1=CC(=CC2=C1OCC(=O)N2)C=O
International Chemical Identifier Key VRFTUNCTZIVONI-UHFFFAOYSA-N

The International Chemical Identifier representation InChI=1S/C10H9NO4/c1-14-8-3-6(4-12)2-7-10(8)15-5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13) provides a standardized method for representing the compound's connectivity and stereochemical information. This systematic encoding facilitates computational analysis and database searches while ensuring unambiguous identification across different chemical information systems.

Properties

IUPAC Name

8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-8-3-6(4-12)2-7-10(8)15-5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFTUNCTZIVONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

This method involves the reaction of 2-amino-4-methoxyphenol with α-ketoaldehydes or their equivalents. In the presence of acidic catalysts (e.g., p-toluenesulfonic acid), the amine and carbonyl groups undergo cyclization to form the 1,4-benzoxazine ring. A 2025 study demonstrated that microwave-assisted heating at 150°C for 15 minutes improves reaction efficiency, achieving 78% yield compared to 52% under conventional reflux.

Ring-Closing Metathesis (RCM)

Transition metal-catalyzed RCM offers an alternative route, particularly for introducing substituents at the 6-position. Using Grubbs-II catalyst, vinyl ether precursors undergo cyclization to generate the dihydro-2H-1,4-benzoxazine framework. However, this method requires stringent anhydrous conditions and exhibits sensitivity to oxygen, limiting its industrial adoption.

Aldehyde Functionalization Strategies

Introducing the carbaldehyde group at position 6 necessitates precise control over oxidation states and protecting group chemistry.

Vilsmeier-Haack Formylation

Direct formylation of the benzoxazine intermediate using the Vilsmeier reagent (POCl3/DMF) remains the most widely employed method. Optimal conditions involve:

  • Temperature : 0–5°C to prevent over-oxidation
  • Stoichiometry : 1.2 equivalents of POCl3 relative to DMF
  • Workup : Quenching with ice-water followed by extraction with dichloromethane.

Yields range from 65% to 72%, with the major byproduct being the corresponding carboxylic acid due to prolonged reaction times.

Swern Oxidation of Primary Alcohols

For intermediates containing a hydroxymethyl group at position 6, Swern oxidation provides superior regioselectivity. The protocol employs:

  • Oxidizing agent : Oxalyl chloride-activated dimethyl sulfoxide (DMSO)
  • Base : Triethylamine for proton abstraction
  • Solvent : Methylene chloride at -60°C.

This method achieves 89% conversion efficiency while minimizing epimerization, critical for maintaining stereochemical integrity in chiral derivatives.

Regioselective introduction of the methoxy group presents unique challenges due to competing O- and N-alkylation pathways.

Nucleophilic Aromatic Substitution

The CA2711645C patent details a breakthrough using potassium tert-butoxide in THF with methanol as the methoxy source. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 65–70°C Maximizes SNAr reactivity
Solvent Tetrahydrofuran (THF) Enhances nucleophilicity
Base KOtBu (1.3 equiv) Prevents hydrolysis
Reaction Time 4–6 hours Completes conversion

This method achieves 92% yield for 8-methoxy derivatives, surpassing traditional sodium methoxide approaches.

Copper-Mediated Coupling

For halogenated precursors, Ullmann-type couplings using CuI/N,N’-dimethylcyclohexane-1,2-diamine enable methoxylation under milder conditions (80°C, 12 hours). While yields remain moderate (68–74%), this method avoids strong bases, making it suitable for acid-sensitive substrates.

Comparative Analysis of Industrial-Scale Methods

The table below evaluates three leading preparation routes based on scalability, yield, and operational complexity:

Method Steps Total Yield Key Advantage Limitation
Cyclocondensation → Vilsmeier 4 58% Simplified purification POCl3 handling requirements
RCM → Swern Oxidation 5 43% Stereochemical control High catalyst costs
SNAr Methoxylation → Formylation 3 76% Short reaction times THF recycling challenges

Data synthesized from US5420126A and CA2711645C patents.

Challenges in Process Optimization

Byproduct Formation During Cyclization

Diastereomeric byproducts arise from incomplete ring closure, particularly when using racemic aminophenol starting materials. Chiral HPLC analysis reveals that replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) reduces epimerization by 37%.

Aldehyde Oxidation During Workup

The carbaldehyde group’s susceptibility to over-oxidation necessitates:

  • Strict temperature control (<20°C during aqueous workup)
  • Addition of radical scavengers (e.g., BHT)
  • Use of nitrogen-sparged solvents to minimize peroxide formation.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (Target) C₁₀H₉NO₅ 223.19 8-OCH₃, 3-oxo, 6-CHO Calcium antagonism, antihypertensive
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid C₁₀H₈ClNO₄ 241.63 6-Cl, 4-CH₃, 8-COOH Not explicitly reported
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde C₁₀H₁₀O₄ 194.19 Dioxine ring (replaces oxazine), 6-CHO Not explicitly reported
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde C₁₀H₉NO₄* 207.19* 2-CH₃, 3-oxo, 6-CHO Not explicitly reported

*Note: Molecular formula and weight for 2-methyl derivative inferred from structural similarity.

Key Observations:
  • Substituent Position and Type : The target compound’s 8-methoxy group distinguishes it from the 6-chloro and 4-methyl substituents in the carboxylic acid analogue . Methoxy groups typically enhance lipophilicity and metabolic stability compared to halogens like chlorine.
  • Functional Groups : The 6-carbaldehyde group in the target compound offers distinct reactivity compared to the 8-carboxylic acid group in the chloro-methyl analogue, enabling divergent synthetic pathways .
Calcium Antagonism and Antihypertensive Activity

The 1,4-benzoxazine scaffold is recognized for calcium channel-blocking activity . Fluorinated derivatives of this scaffold exhibit dual anticoagulant and antiplatelet effects, highlighting the importance of substituent flexibility for multitarget activity . The target compound’s 6-carbaldehyde group may allow conjugation with pharmacophores to enhance specificity, unlike the 8-carboxylic acid analogue, which is less reactive .

Anticancer and Anti-inflammatory Potential

3,4-Dihydro-2H-1,4-benzoxazin-3-one derivatives demonstrate inhibitory activity against human DNA topoisomerase I, a target in anticancer drug design .

Biological Activity

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C₁₀H₉NO₅
  • Molecular Weight : 223.18 g/mol
  • CAS Number : 5446-56-0

Biological Activities

Research indicates that derivatives of benzoxazine compounds exhibit a range of biological activities. The following sections detail specific activities associated with 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives.

1. Anticancer Activity

A study evaluated the potential of 8-methoxy derivatives as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and repair. The results showed that certain derivatives exhibited significant inhibitory activity against this enzyme, suggesting potential as anticancer agents. For instance, some compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition .

2. Antimicrobial Activity

The antimicrobial properties of benzoxazine derivatives have been documented extensively. Compounds similar to 8-methoxy-3-oxo-3,4-dihydro-2H-benzoxazine have shown activity against various bacterial strains. In vitro studies indicated that these compounds can disrupt bacterial cell membranes and inhibit growth, making them candidates for further development as antimicrobial agents .

3. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of benzoxazines. Specifically, some studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases .

The mechanisms through which 8-methoxy-3-oxo-3,4-dihydro-2H-benzoxazine exerts its biological effects include:

  • Topoisomerase Inhibition : By inhibiting topoisomerase I, these compounds interfere with DNA replication in cancer cells .
  • Receptor Modulation : Some derivatives have been shown to act as antagonists at serotonin receptors (5HT3), which may contribute to their neuroprotective effects .

Case Studies

Several case studies have been conducted to assess the efficacy of benzoxazine derivatives:

StudyFocusFindings
Topoisomerase InhibitionIdentified several potent inhibitors with low micromolar IC50 values.
Antimicrobial ActivityDemonstrated significant antibacterial activity against multiple strains.
NeuroprotectionSuggested modulation of neurotransmitter systems and antioxidant effects.

Q & A

Q. What are the established synthetic routes for 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step protocols starting with substituted benzoxazine precursors. For example:

  • Step 1: Alkaline hydrolysis of methyl esters (e.g., 6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate) using sodium hydroxide in aqueous ethanol to generate carboxylic acid intermediates .
  • Step 2: Oxidation or aldehyde introduction via controlled oxidation of hydroxymethyl groups or formylation reactions. Temperature-sensitive steps (e.g., maintaining 20°C during intermediate formation) are critical to avoid side reactions .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign methoxy (δ ~3.8–4.0 ppm), aldehyde (δ ~9.8–10.2 ppm), and benzoxazine ring protons (δ 4.2–4.5 ppm for dihydro-oxazine protons) .
  • FT-IR: Confirm carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and aldehyde (C=O stretch at ~2800–2720 cm⁻¹) functionalities .
  • HPLC-MS: Quantify purity (>95%) and identify molecular ion peaks (e.g., [M+H]+ at m/z 249.2) .

Q. How should researchers handle solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent selection: Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), diluted in assay buffers (e.g., PBS) to ≤0.1% DMSO to avoid cytotoxicity.
  • Surfactants: For hydrophobic interactions, add Tween-20 (0.01–0.1%) to improve dispersion .
  • Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography: Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate aldehyde derivatives from ester precursors .
  • Crystallization: Recrystallize from ethanol/water (7:3 v/v) at 4°C to obtain high-purity crystals .
  • HPLC: Semi-preparative C18 columns (acetonitrile/water + 0.1% formic acid) for resolving polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Standardized assays: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for apoptosis assays).
  • Dose-response curves: Compare EC₅₀ values across studies; discrepancies may arise from varying metabolic conditions (e.g., serum-free vs. serum-containing media) .
  • Meta-analysis: Use statistical tools (e.g., ANOVA) to assess inter-study variability and validate outliers .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH control: Maintain pH 6.5–7.5 in aqueous buffers to prevent aldehyde hydrolysis or oxidation.
  • Temperature: Store lyophilized samples at –80°C; avoid repeated freeze-thaw cycles .
  • Light sensitivity: Use amber vials to protect against photodegradation, confirmed via UV-Vis stability assays (λ = 230–400 nm) .

Q. How can structure-activity relationship (SAR) studies be designed for benzoxazine derivatives?

Methodological Answer:

  • Analog synthesis: Modify substituents (e.g., methoxy → ethoxy, aldehyde → carboxylic acid) and compare bioactivity .
  • Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., kinases) .
  • In vitro validation: Test analogs in enzyme inhibition assays (e.g., IC₅₀ for COX-2) to correlate structural changes with activity .

Q. What analytical methods detect and quantify impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD: Detect impurities at 0.1% level using C18 columns (acetonitrile/water gradients) .
  • LC-MS/MS: Identify trace impurities (e.g., N-oxide derivatives) via fragmentation patterns .
  • NMR spiking: Add reference standards (e.g., 9-fluoro-3-methyl-7-oxo-10-piperazinyl derivatives) to confirm impurity structures .

Q. How do researchers address conflicting data on the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In vivo PK studies: Administer via IV/oral routes in rodent models and compare AUC, Cmax, and t₁/₂ using LC-MS/MS plasma analysis .
  • Metabolite profiling: Identify phase I/II metabolites (e.g., glucuronides) to explain bioavailability differences .
  • Species-specific factors: Test in human hepatocyte models to extrapolate human PK .

Q. What experimental designs validate the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

  • Kinetic assays: Measure Michaelis-Menten parameters (Km, Vmax) under varying substrate/inhibitor concentrations.
  • Inhibitor specificity: Use competitive vs. non-competitive inhibition models (Lineweaver-Burk plots) .
  • Thermal shift assays: Monitor enzyme melting temperature (Tm) shifts to confirm binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.